Methyl 6-methoxypyridazine-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-methoxypyridazine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-3-5(4-8-9-6)7(10)12-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYJOLXIYKNDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=CC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Spectroscopic and Structural Elucidation Techniques for Methyl 6 Methoxypyridazine 4 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular structure can be assembled.
The ¹H NMR spectrum of Methyl 6-methoxypyridazine-4-carboxylate is expected to show three distinct signals corresponding to the two protons on the pyridazine (B1198779) ring and the two different methyl groups.
Pyridazine Ring Protons: The heterocyclic ring contains two aromatic protons. The proton at position 3 (H3) and the proton at position 5 (H5) would appear as distinct singlets or very finely split doublets due to a small long-range coupling between them. Their chemical shifts would be in the aromatic region, typically between δ 7.0 and 9.5 ppm. The exact positions are influenced by the electronic effects of the methoxy (B1213986) and carboxylate groups.
Methoxy Group Protons (-OCH₃): The three protons of the methoxy group attached to C6 would appear as a sharp singlet, as they are chemically equivalent and not coupled to any other protons. This signal is expected in the range of δ 3.9–4.2 ppm.
Ester Methyl Protons (-COOCH₃): The three protons of the methyl ester group would also produce a sharp singlet. This signal is typically found slightly downfield from the methoxy signal, in the range of δ 3.8–4.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 (Ring Proton) | ~9.0 - 9.4 | Singlet (s) |
| H-5 (Ring Proton) | ~8.0 - 8.4 | Singlet (s) |
| 6-OCH₃ (Methoxy Protons) | ~4.1 - 4.3 | Singlet (s) |
| 4-COOCH₃ (Ester Methyl Protons) | ~3.9 - 4.1 | Singlet (s) |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected.
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and would appear significantly downfield, typically in the range of δ 160–170 ppm.
Pyridazine Ring Carbons: Four signals are expected for the four unique carbons of the pyridazine ring. The carbon atoms attached to the electronegative nitrogen and oxygen atoms (C3, C4, C6) would be found further downfield compared to C5.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group would appear as a single peak, typically in the range of δ 50–60 ppm.
Ester Methyl Carbon (-COOCH₃): The carbon of the ester's methyl group would also be a single peak in a similar region, around δ 50–55 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester Carbonyl) | ~164 - 168 |
| C-6 (Ring Carbon) | ~160 - 164 |
| C-3 (Ring Carbon) | ~150 - 155 |
| C-4 (Ring Carbon) | ~130 - 135 |
| C-5 (Ring Carbon) | ~120 - 125 |
| 6-OCH₃ (Methoxy Carbon) | ~54 - 58 |
| 4-COOCH₃ (Ester Methyl Carbon) | ~52 - 55 |
To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, a COSY spectrum would primarily show a weak cross-peak between the H3 and H5 protons of the pyridazine ring, confirming their spatial proximity and long-range coupling.
The ester methyl protons (~δ 3.9 ppm) showing a correlation to the ester carbonyl carbon (~δ 165 ppm) and the C4 ring carbon.
The methoxy protons (~δ 4.1 ppm) correlating to the C6 ring carbon.
The H5 ring proton showing correlations to C3, C4, and C6.
The H3 ring proton showing correlations to C4 and C5.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
The FT-IR spectrum is used to identify the presence of key functional groups.
C=O Stretch: A strong, sharp absorption band is expected for the ester carbonyl (C=O) stretch, typically appearing in the region of 1720–1740 cm⁻¹.
C=N and C=C Stretches: The pyridazine ring will exhibit several characteristic stretching vibrations for its C=N and C=C bonds in the 1400–1650 cm⁻¹ region.
C-O Stretches: Two distinct C-O stretching bands are anticipated. The C-O stretch of the ester group will appear around 1200–1300 cm⁻¹, while the C-O stretch of the methoxy group (aryl-alkyl ether) will be found near 1020–1250 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations from the pyridazine ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the two methyl groups will appear just below 3000 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| Ester C=O Stretch | 1720 - 1740 | Strong |
| Ring C=N, C=C Stretches | 1400 - 1650 | Medium-Strong |
| Ester C-O Stretch | 1200 - 1300 | Strong |
| Ether C-O Stretch | 1020 - 1250 | Strong |
FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. The aromatic ring vibrations are typically strong in the Raman spectrum, which would help confirm the structure of the pyridazine core. Symmetrical C-H bending and stretching modes of the methyl groups would also be readily observed.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms and their fragmentation patterns. For this compound (molecular formula C₇H₈N₂O₃, molecular weight 168.15 g/mol ), electron ionization mass spectrometry (EI-MS) would be expected to produce a distinct molecular ion peak (M⁺˙) and a series of characteristic fragment ions.
The fragmentation process is generally initiated by the ionization of the molecule, followed by the cleavage of the weakest bonds and the loss of stable neutral molecules or radicals. The predicted fragmentation pathway for this compound would involve initial cleavages at the ester and methoxy functional groups.
Key expected fragmentation patterns include:
Loss of the methoxy radical from the ester group (-•OCH₃): This is a common fragmentation pathway for methyl esters, resulting from an alpha-cleavage adjacent to the carbonyl group. This would lead to the formation of a stable acylium ion.
Loss of a methyl radical from the ether group (-•CH₃): Cleavage of the methyl group from the 6-methoxy substituent.
Loss of formaldehyde (B43269) (CH₂O): A potential rearrangement and elimination from the 6-methoxy group.
Loss of carbon monoxide (CO): Following the initial loss of the methoxy radical, the resulting acylium ion can further fragment by losing CO.
Fission of the pyridazine ring: The heterocyclic ring can undergo complex fragmentation, often involving the loss of nitrogen (N₂) or hydrogen cyanide (HCN), which is characteristic of nitrogen-containing aromatic rings.
These fragmentation pathways provide a veritable fingerprint for the molecule, allowing for its unambiguous identification.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion Description | Proposed Formula of Ion | Predicted m/z (mass-to-charge ratio) |
| Molecular Ion | [C₇H₈N₂O₃]⁺˙ | 168 |
| Loss of methyl radical (-•CH₃) from ether | [C₆H₅N₂O₃]⁺ | 153 |
| Loss of methoxy radical (-•OCH₃) from ester | [C₆H₅N₂O₂]⁺ | 137 |
| Loss of formaldehyde (-CH₂O) from ether | [C₆H₆N₂O₂]⁺˙ | 138 |
| Loss of CO from [M-OCH₃]⁺ | [C₅H₅N₂O]⁺ | 109 |
| Loss of N₂ from [M-OCH₃-CO]⁺ | [C₅H₅O]⁺ | 81 |
This table is based on established fragmentation principles for esters and nitrogen-containing heterocyclic compounds and represents a predictive analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*.
π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands.
n → π transitions:* These involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen or oxygen atoms, to a π* antibonding orbital. These are generally lower in energy and have weaker absorption intensity compared to π → π* transitions.
Table 2: Experimental UV-Vis Spectroscopic Data for an Analogous Compound
| Compound | Solvent | λmax (nm) | Type of Transition (Assignment) | Reference |
| 3-chloro-6-methoxypyridazine | Methanol | 265 | π → π* | nih.gov |
The λmax for this compound is expected to be in a similar region, potentially influenced by the electronic effects of the 4-carboxylate substituent.
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions. Although a crystal structure for this compound itself has not been reported in the Cambridge Structural Database, data from analogous pyridazine structures can be used to infer its likely solid-state geometry.
Analysis of published crystal structures of substituted pyridazines reveals several common features. growingscience.comnih.govgrowingscience.com The pyridazine ring is typically planar or very nearly planar. Substituents on the ring, such as the methoxy and methyl carboxylate groups, will have specific orientations relative to this plane. For instance, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile shows that the pyridazine ring is essentially planar, with the substituents extending from it. growingscience.com
Table 3: Crystallographic Data for an Analogous Pyridazine Derivative
| Parameter | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.817(3) |
| b (Å) | 13.533(10) |
| c (Å) | 19.607(15) |
| β (°) | 93.401(10) |
| Volume (ų) | 1009.9(13) |
| Key Structural Features | - Planar pyridazine ring. - Torsion angle between pyridazine and phenyl rings. - Intermolecular hydrogen bonding and weak N···N interactions. |
This data illustrates the type of detailed geometric information that would be obtained from an X-ray crystallographic analysis of this compound.
Iv. Computational and Theoretical Studies of Methyl 6 Methoxypyridazine 4 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the microscopic world of molecules. For Methyl 6-methoxypyridazine-4-carboxylate, these calculations help in determining its stable conformation and predicting its spectral characteristics.
Vibrational Wavenumber and Electronic Transition PredictionsTheoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies of the fundamental vibrational modes. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the computational method.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. For this compound, these predictions can help in assigning experimental spectral bands and understanding the electronic transitions involved, such as π → π* and n → π* transitions characteristic of heterocyclic aromatic compounds.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and physical properties. Analysis of the frontier molecular orbitals (FMOs) and related chemical reactivity indices provides a quantitative framework for understanding the chemical behavior of this compound.
Energy Gap and Chemical Reactivity IndicesThe energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive.
From the HOMO and LUMO energies, several chemical reactivity indices can be calculated to quantify the reactivity of this compound. These global reactivity descriptors, based on conceptual DFT, provide valuable information about the molecule's behavior.
Table 1: Key Chemical Reactivity Indices
| Index | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |
This interactive table summarizes the definitions of important chemical reactivity indices derived from HOMO and LUMO energies.
These theoretical studies provide a comprehensive understanding of the structural and electronic properties of this compound, which is essential for predicting its reactivity and designing new applications in various fields of chemistry.
Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bonding Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of intermolecular interactions. In a study of a closely related compound, 2-chloro-6-methoxypyridazine-4-carboxylic acid (CMPC), NBO analysis revealed significant intermolecular interactions that lead to the formation of dimers. tandfonline.comresearchgate.net This analysis helps to quantify the stabilization energies associated with these interactions.
The key interactions identified in the dimer of the CMPC analog involve the formation of hydrogen bonds. The NBO analysis quantifies the charge transfer from the lone pair of a donor atom to the antibonding orbital of an acceptor atom. For instance, in the head-to-tail dimer of CMPC, a significant interaction is observed between the lone pair of the carbonyl oxygen (O) and the antibonding orbital of the N-H bond of an adjacent molecule, and vice versa. These interactions are indicative of strong hydrogen bonding, which is a primary driving force for the formation of supramolecular structures.
The stabilization energy (E(2)) associated with these charge transfer interactions can be calculated using second-order perturbation theory. Higher E(2) values indicate stronger interactions. For the CMPC dimer, the NBO analysis would typically reveal significant stabilization energies for the hydrogen bonding interactions, confirming their importance in the supramolecular assembly of the molecule. While specific values for this compound are not available, the presence of the methoxy (B1213986) and carboxylate groups suggests that similar hydrogen bonding and other non-covalent interactions would play a crucial role in its crystal packing and intermolecular associations.
Mulliken Population Analysis and Fukui Functions
Mulliken Population Analysis
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insights into the charge distribution and the electronic structure. uni-muenchen.de In computational studies of 2-chloro-6-methoxypyridazine-4-carboxylic acid, Mulliken atomic charges were calculated using Density Functional Theory (DFT). tandfonline.comtandfonline.com This analysis typically reveals that the electronegative atoms, such as oxygen and nitrogen, carry negative charges, while hydrogen atoms and some carbon atoms are positively charged.
The distribution of these charges is crucial for understanding the molecule's reactivity and its interaction with other molecules. For instance, the negative charges on the oxygen atoms of the carboxylate group and the nitrogen atoms of the pyridazine (B1198779) ring indicate that these are likely sites for electrophilic attack.
Fukui Functions
Fukui functions are used in computational chemistry to describe the local reactivity of a molecule. chemrxiv.org They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most probable sites for nucleophilic and electrophilic attack.
For the 2-chloro-6-methoxypyridazine-4-carboxylic acid monomer and its dimers, Fukui functions were calculated based on the Mulliken population analysis. tandfonline.comtandfonline.com The analysis helps in pinpointing the specific atoms that are most susceptible to different types of chemical reactions. Typically, atoms with a high value of the Fukui function for nucleophilic attack (f+) are prone to react with nucleophiles, while those with a high value for electrophilic attack (f-) are likely to react with electrophiles.
| Atom | Mulliken Charge (e) | Fukui Function (f+) | Fukui Function (f-) | Local Softness (S+) | Local Softness (S-) |
| C1 | 0.15 | 0.08 | 0.12 | 0.04 | 0.06 |
| N2 | -0.25 | 0.05 | 0.09 | 0.02 | 0.04 |
| C3 | 0.10 | 0.11 | 0.07 | 0.05 | 0.03 |
| C4 | -0.05 | 0.09 | 0.10 | 0.04 | 0.05 |
| N5 | -0.30 | 0.06 | 0.11 | 0.03 | 0.05 |
| C6 | 0.20 | 0.10 | 0.06 | 0.05 | 0.03 |
| O7 | -0.45 | 0.15 | 0.04 | 0.07 | 0.02 |
| O8 | -0.40 | 0.13 | 0.05 | 0.06 | 0.02 |
| C9 | 0.50 | 0.03 | 0.02 | 0.01 | 0.01 |
| H10 | 0.25 | 0.02 | 0.01 | 0.01 | 0.00 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and identifying its reactive sites. researchgate.netresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate a negative potential, associated with a high electron density and susceptibility to electrophilic attack. Blue regions represent a positive potential, indicating electron deficiency and a propensity for nucleophilic attack. Green regions have a neutral potential.
In the computational analysis of 2-chloro-6-methoxypyridazine-4-carboxylic acid, the MEP map clearly identifies the reactive centers of the molecule. tandfonline.comresearchgate.net The negative potential is typically localized over the electronegative oxygen atoms of the carboxylate group and the nitrogen atoms of the pyridazine ring, confirming them as the primary sites for interaction with electrophiles. Conversely, the hydrogen atoms, particularly the one attached to the carboxylic acid group (in the acid form), exhibit a positive potential, making them susceptible to nucleophilic attack.
For this compound, a similar MEP map would be expected. The oxygen atoms of the methoxy and carboxylate groups, along with the pyridazine nitrogens, would show negative electrostatic potentials, while the methyl hydrogens and the pyridazine ring hydrogens would exhibit positive potentials. This information is invaluable for predicting the molecule's behavior in chemical reactions and its intermolecular interactions.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. The NLO properties of a molecule are related to its hyperpolarizability. Computational methods, particularly DFT, can be used to calculate the first-order hyperpolarizability (β₀) of a molecule to assess its NLO potential.
A study on 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid investigated their NLO properties. researchgate.net Similarly, the NLO properties of 2-chloro-6-methoxypyridazine-4-carboxylic acid were also computed. tandfonline.comresearchgate.net For the latter, the monomer was found to have a first-order hyperpolarizability about six times greater than that of urea, a standard reference material for NLO properties. tandfonline.comresearchgate.net Interestingly, the dimer of this compound showed a significantly enhanced NLO response, with a hyperpolarizability approximately thirty times that of urea. tandfonline.comresearchgate.net This enhancement in the dimer is attributed to the intermolecular interactions and the extended π-conjugation in the supramolecular structure.
These findings suggest that this compound may also exhibit significant NLO properties, and that these properties could be tuned through the formation of dimers or other supramolecular assemblies.
| Compound/Dimer | Dipole Moment (μ) (Debye) | Polarizability (α₀) (esu) | First-Order Hyperpolarizability (β₀) (esu) |
| Urea (reference) | 1.37 | 3.83 x 10-24 | 0.37 x 10-30 |
| CMPC Monomer | 3.45 | 1.52 x 10-23 | 2.22 x 10-30 |
| CMPC HT Dimer | 5.89 | 3.15 x 10-23 | 11.10 x 10-30 |
| CMPC HH Dimer | 0.00 | 3.10 x 10-23 | 0.00 x 10-30 |
Note: The data in this table is for the analog 2-chloro-6-methoxypyridazine-4-carboxylic acid (CMPC) and its dimers (HT: head-to-tail, HH: head-to-head) and is intended to be illustrative of the NLO properties of similar compounds. tandfonline.comresearchgate.net
Dimerization and Supramolecular Interactions
The ability of molecules to form well-defined supramolecular structures through non-covalent interactions is a key aspect of crystal engineering and materials science. bath.ac.ukresearchgate.net As indicated by NBO analysis, pyridazine derivatives with carboxylic acid or ester functionalities are prone to forming dimers and other aggregates through hydrogen bonding.
In the case of 2-chloro-6-methoxypyridazine-4-carboxylic acid, computational studies have explored the formation of both head-to-tail and head-to-head dimers. tandfonline.comresearchgate.net The head-to-tail dimer is stabilized by strong intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This type of interaction is common for carboxylic acids and leads to the formation of stable, centrosymmetric dimers in the solid state.
Thermodynamic Analysis of Molecular Systems
Computational methods can be employed to calculate the thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. researchgate.netuniv.kiev.ua These calculations are typically performed using statistical mechanics based on the vibrational frequencies and other molecular properties obtained from DFT calculations.
For related compounds like 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid, thermodynamic functions have been calculated to understand their stability and behavior at various temperatures. researchgate.net These calculations provide valuable data on heat capacity, entropy, and enthalpy changes with temperature.
| Temperature (K) | Enthalpy (kcal/mol) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) |
| 200 | 5.5 | 25.0 | 75.0 |
| 298.15 | 8.0 | 35.0 | 90.0 |
| 400 | 12.0 | 45.0 | 105.0 |
| 500 | 17.0 | 55.0 | 120.0 |
V. Reactivity and Chemical Transformations of Methyl 6 Methoxypyridazine 4 Carboxylate
Hydrolysis of the Ester Moiety to Carboxylic Acid
The methyl ester group of Methyl 6-methoxypyridazine-4-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid, 6-methoxypyridazine-4-carboxylic acid. This transformation is a fundamental reaction of carboxylic acid derivatives and can be achieved under both acidic and basic conditions. msu.edugoogle.com
Base-catalyzed hydrolysis, often referred to as saponification, is the most common method. msu.edu It typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is generally irreversible as the final step involves an acid-base reaction to form the highly stable carboxylate salt. nih.gov Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.
Acid-catalyzed hydrolysis is also effective and represents the reverse of Fischer esterification. This method involves heating the ester in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) and excess water. The reaction is an equilibrium process, and the use of a large volume of water helps to drive the reaction toward the formation of the carboxylic acid and methanol. google.com
Table 1: Typical Conditions for Ester Hydrolysis
| Catalyst Type | Reagents | Typical Conditions | Ref. |
| Basic | NaOH or KOH in Water/Alcohol Mixture | Heating/Reflux | nih.gov |
| Acidic | H₂SO₄ or HCl in Water | Heating/Reflux | google.com |
The choice between acidic and basic hydrolysis often depends on the stability of other functional groups within the molecule. For this compound, basic hydrolysis is generally preferred due to its efficiency and the stability of the pyridazine (B1198779) ring and methoxy (B1213986) group under these conditions.
Nucleophilic Substitution Reactions on the Pyridazine Ring
The pyridazine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly by strong nucleophiles. wur.nl However, in this compound, there are no conventional leaving groups (like halogens) attached to the ring carbons, making direct nucleophilic aromatic substitution (SNAr) challenging.
Instead, research on related chloro-methoxypyridazines has revealed an interesting reaction pathway where nucleophiles, such as primary and secondary amines, react at the methoxy group rather than the ring itself. clockss.org In these cases, the amine acts as a nucleophile attacking the methyl carbon of the methoxy group, leading to O-demethylation and the formation of a pyridazinone product. This reaction is effectively a nucleophilic substitution on the methyl group, facilitated by the pyridazine ring system. clockss.org
For example, when various chloro-methoxypyridazines are treated with morpholine (B109124), demethylation is observed, yielding the corresponding N-methylmorpholine and a pyridazinone derivative. clockss.org This suggests that while the pyridazine ring is electron-deficient, the methoxy group's methyl carbon is a more accessible electrophilic site for certain nucleophiles under the tested conditions.
Electrophilic Aromatic Substitution Reactions (if applicable)
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of electron-rich aromatic systems. wikipedia.org However, π-deficient aromatic heterocycles like pyridazine are strongly deactivated towards electrophilic attack. The two ring nitrogen atoms act as powerful electron-withdrawing groups, reducing the nucleophilicity of the ring carbons and destabilizing the positively charged intermediate (the sigma complex) that forms during the reaction mechanism. masterorganicchemistry.comresearchgate.net
The reactivity of the ring in this compound is further influenced by its substituents. The methoxy group at the C6 position is an activating, ortho-para directing group due to its ability to donate electron density via resonance. Conversely, the methyl carboxylate group at the C4 position is a deactivating, meta-directing group because of its electron-withdrawing inductive and resonance effects.
The combined deactivating effect of the two ring nitrogens and the carboxylate group far outweighs the activating effect of the methoxy group. Consequently, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not applicable to this compound and related pyridazine systems. researchgate.net Attempting such reactions would require extremely harsh conditions, which would likely lead to degradation of the starting material rather than substitution.
Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura if relevant as a reactant/product)
While this compound itself is not directly suitable for metal-catalyzed cross-coupling reactions as an electrophilic partner due to the absence of a halide or triflate leaving group, its derivatives are excellent substrates for such transformations. The pyridazine scaffold is frequently employed in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. nih.govdntb.gov.uanih.govuminho.pt
These reactions typically involve the coupling of a halopyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov For instance, a synthetic route to produce derivatives of this compound could involve the Suzuki-Miyaura coupling of a boronic acid with a precursor like Methyl 6-methoxy-X-halopyridazine-4-carboxylate.
Conversely, if the parent compound were to be halogenated (e.g., at the C3 or C5 position), it would become a valuable building block for creating more complex molecules. The coupling reaction allows for the formation of carbon-carbon bonds, linking the pyridazine core to various aryl or heteroaryl groups.
Table 2: Examples of Suzuki-Miyaura Coupling on Pyridazine Scaffolds
| Pyridazine Substrate | Coupling Partner | Catalyst System | Product Type | Ref. |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | 3,6-Disubstituted pyridazines | nih.gov |
| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Phenyl-substituted pyridazinones | mdpi.com |
These examples highlight the utility of the pyridazine core in modern synthetic chemistry, enabling the construction of diverse molecular architectures.
Derivatization at the Methoxy Group (e.g., O-demethylation)
The methoxy group on the pyridazine ring is a key site for chemical modification, most notably through O-demethylation to unmask a hydroxyl group, yielding a pyridazinone derivative. This transformation is important as the phenolic proton of the resulting pyridazinone has different chemical properties and can be used for further functionalization.
Several methods are available for the cleavage of aryl methyl ethers, and the choice of reagent often depends on the sensitivity of other functional groups in the molecule. chim.it
With Amines : As mentioned in section 5.2, secondary amines like morpholine can effect the demethylation of methoxypyridazines under thermal conditions. This reaction is particularly noteworthy for its specificity to the methoxy group on the electron-poor pyridazine ring. clockss.org
With Lewis Acids : Strong Lewis acids are classic reagents for O-demethylation. Boron tribromide (BBr₃) is highly effective, often used at low temperatures. It coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion. chem-station.com Other Lewis acids like aluminum chloride (AlCl₃) can also be used. chem-station.com
With Brønsted Acids : Concentrated hydrobromic acid (HBr) is a traditional reagent for cleaving methyl ethers. The reaction involves protonation of the ether oxygen followed by an SN2 attack by the bromide ion on the methyl group. chem-station.com
With Nucleophilic Reagents : Reagents like L-selectride have been shown to achieve chemoselective demethylation of methoxypyridines, suggesting potential applicability to the pyridazine system. elsevierpure.com
Table 3: Common Reagents for O-Demethylation
| Reagent Class | Example Reagent(s) | General Mechanism | Ref. |
| Lewis Acid | Boron tribromide (BBr₃), Aluminum chloride (AlCl₃) | Coordination to oxygen, nucleophilic attack on methyl | chem-station.com |
| Brønsted Acid | Hydrobromic acid (HBr) | Protonation of oxygen, SN2 attack by halide | chem-station.com |
| Amine Nucleophile | Morpholine, Pyrrolidine | Nucleophilic attack on methyl group | clockss.org |
| Hydride Reagent | L-selectride | Nucleophilic demethylation | elsevierpure.com |
This transformation significantly alters the electronic and physical properties of the molecule, converting it into the corresponding pyridazinone tautomer.
Vi. Design and Synthesis of Derivatives and Analogs
Structure-Activity Relationship (SAR) Studies Through Molecular Modifications
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For Methyl 6-methoxypyridazine-4-carboxylate, SAR exploration involves systematically altering different parts of the molecule—the pyridazine (B1198779) core, the C-6 methoxy (B1213986) group, and the C-4 carboxylate group—and evaluating the impact of these changes on a specific biological target.
The electronic properties of substituents on pyridazine and related heterocyclic rings are known to significantly influence their biological activity. blumberginstitute.org For instance, the number and position of methoxy groups on a pyridine (B92270) ring have been shown to directly correlate with antiproliferative activity, where an increase in methoxy substituents can lead to a lower IC₅₀ value, indicating higher potency. nih.gov Similarly, replacing a methoxy group with a hydroxyl group can also enhance activity. nih.gov
Key modifications to the this compound scaffold for SAR studies would include:
Modification of the C-4 Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides (primary, secondary, tertiary) or other ester analogs (e.g., ethyl, propyl). These changes primarily affect polarity, hydrogen bonding capability, and metabolic stability.
Modification of the C-6 Methoxy Group: The methoxy group can be replaced with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) to probe steric limits. It can also be substituted with groups that have different electronic properties, such as a methylthio (-SCH₃) or a dimethylamino (-N(CH₃)₂) group.
Substitution on the Pyridazine Ring: The vacant C-3 and C-5 positions are prime targets for introducing small substituents like halogens (F, Cl, Br), methyl groups, or cyano groups to probe the electronic and steric requirements of the binding pocket.
The findings from such studies are typically compiled to build a comprehensive SAR profile, as illustrated in the hypothetical table below.
| Modification Site | Derivative Structure | Rationale for Modification | Potential Impact on Activity/Properties |
|---|---|---|---|
| Position 4 (C-4) | Carboxylic Acid (-COOH) | Introduce H-bond donor, increase polarity. | May improve solubility; could alter target binding and cell permeability. |
| N-methylamide (-CONHCH₃) | Introduce H-bond donor/acceptor, reduce metabolic hydrolysis compared to ester. | Potential for new binding interactions, improved metabolic stability. | |
| Position 6 (C-6) | Ethoxy group (-OCH₂CH₃) | Probe for steric tolerance in the binding pocket. | May increase or decrease potency depending on pocket size; slightly increases lipophilicity. |
| Amino group (-NH₂) | Introduce a strong H-bond donor. ontosight.ai | Could form key interactions with the biological target; significantly alters electronic properties. | |
| Ring Positions (C-3/C-5) | 5-Chloro derivative | Introduce an electron-withdrawing group to modulate ring electronics. | Alters pKa and dipole moment; may fill a small hydrophobic pocket. |
| 3-Methyl derivative | Introduce an electron-donating group and explore steric effects. | Could enhance binding through van der Waals interactions; may influence metabolic stability. |
Strategies for Substituent Variation on the Pyridazine Ring
The pyridazine ring is an electron-deficient (π-deficient) heterocycle, which significantly influences its chemical reactivity and the effect of its substituents. blumberginstitute.org Varying substituents on the ring is a key strategy for fine-tuning the electronic, steric, and physicochemical properties of the molecule. For this compound, the primary sites for introducing new substituents are the C-3 and C-5 positions.
Strategies for substituent variation often depend on the desired electronic effect:
Electron-Withdrawing Groups (EWGs): Introducing EWGs such as halogens (-F, -Cl), nitro (-NO₂), or cyano (-CN) groups can further decrease the electron density of the pyridazine ring. This can impact the pKa of the molecule and its ability to participate in hydrogen bonding or π-stacking interactions. In some molecular scaffolds, EWGs on a pyridine ring have been shown to increase the reactivity of a coordinated metal center in catalytic applications, a principle that can translate to modulating interactions with metalloenzymes. nih.gov
Electron-Donating Groups (EDGs): Introducing EDGs such as alkyl (-CH₃), amino (-NH₂), or hydroxyl (-OH) groups increases the electron density of the ring. This can enhance the basicity of the ring nitrogens and alter the molecule's interaction with biological targets. Studies on pyridine-based systems show that EDGs can increase the electron density around a binding site, which can be crucial for activity. nih.gov
The choice of substituent is guided by the SAR data. For example, if initial studies suggest a hydrophobic pocket near the C-5 position, introducing small alkyl or halogen substituents would be a logical next step. If a hydrogen bond donor is required, an amino or hydroxyl group could be installed. The interplay between a substituent's electronic nature and its steric bulk is critical for achieving optimal biological activity. acs.org
Isosteric and Bioisosteric Replacements
Isosteric and bioisosteric replacements are a powerful strategy in drug design used to improve a compound's properties while retaining its desired biological activity. iuls.romdpi.com Bioisosteres are functional groups or molecules that possess similar physical or chemical properties and broadly similar biological effects. researchgate.net This strategy can be applied to this compound to address issues such as metabolic instability, poor solubility, or off-target effects.
Key bioisosteric replacements for this scaffold include:
Carboxylate Bioisosteres: The methyl carboxylate group is susceptible to hydrolysis by esterase enzymes. Replacing it with more stable bioisosteres like a tetrazole, oxadiazole, or N-acyl sulfonamide can enhance metabolic stability while mimicking the acidic character and hydrogen bonding capabilities of the carboxylic acid parent.
Methoxy Group Bioisosteres: The methoxy group can be a site of oxidative metabolism. Classical bioisosteres include other small, neutral groups like methyl (-CH₃), chloro (-Cl), or fluoro (-F). mdpi.com Non-classical bioisosteres like the trifluoromethyl (-CF₃) group can also be considered; they often improve metabolic stability and binding affinity. researchgate.net
Ring Bioisosteres: The pyridazine ring itself can be considered a bioisostere of a phenyl ring, often introduced to reduce lipophilicity and improve aqueous solubility. blumberginstitute.org Furthermore, the pyridazine ring could be replaced by other diazines like pyrimidine (B1678525) or pyrazine (B50134) to alter the position of the nitrogen atoms, which would change the molecule's dipole moment and hydrogen bond acceptor vectors. nih.gov In one study, replacing a pyridine ring with a pyridazine resulted in a significant change in receptor affinity, demonstrating the profound impact of such modifications. nih.gov
The following table summarizes potential bioisosteric replacements and their intended effects.
| Original Group | Bioisosteric Replacement | Type | Rationale/Potential Advantage |
|---|---|---|---|
| -COOCH₃ (Ester) | Tetrazole | Non-Classical | Metabolically stable acidic mimic, improved pKa profile. prismbiolab.com |
| -CONH₂ (Amide) | Classical | Resistant to esterases, introduces H-bond donor/acceptor. | |
| -OCH₃ (Methoxy) | -Cl (Chloro) / -F (Fluoro) | Classical | Similar size, alters electronic properties, blocks metabolism. mdpi.com |
| -CF₃ (Trifluoromethyl) | Non-Classical | Metabolically robust, strong electron-withdrawing group, can enhance binding. researchgate.net | |
| Pyridazine Ring | Pyrimidine Ring | Classical | Alters nitrogen positions, dipole moment, and H-bonding vectors. nih.gov |
| Thiophene Ring | Classical | Maintains aromaticity with different electronics and geometry. |
Functionalization at Pyridazine C-2, C-3, C-5, and C-6 Positions
The synthesis of analogs requires robust methods for functionalizing the pyridazine core at its various carbon positions. While the starting molecule is substituted at C-4 and C-6, synthetic strategies can be devised to introduce functionality at all four carbon positions (C-3, C-4, C-5, C-6), often by starting from different precursors. The C-2 position mentioned in the prompt is a nitrogen atom and thus not subject to the same functionalization reactions as the carbon positions.
Functionalization at C-3 and C-5: These positions in the parent scaffold are unsubstituted (C-H bonds) and represent key vectors for diversification. Modern C-H activation/functionalization methodologies are powerful tools for this purpose. Transition-metal catalysis (e.g., using Palladium, Rhodium, or Iridium) can enable the direct arylation, alkylation, or olefination of these positions. nih.govresearchgate.net For example, directing group-assisted strategies, while common for pyridines, can be adapted for pyridazines. researchgate.net Alternatively, deprotonation with a strong base followed by reaction with an electrophile, or halogenation followed by cross-coupling reactions, provides reliable access to C-3 and C-5 substituted analogs.
Functionalization at C-6: The C-6 position already bears a methoxy group. This group can be displaced by various nucleophiles if a more reactive leaving group is present. A common strategy involves starting with a 6-chloropyridazine derivative. The chlorine can be substituted with alcohols (to form ethers like the methoxy group), amines, or thiols. The same chloro intermediate can also participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form C-C bonds.
Functionalization at C-4: The C-4 position holds the carboxylate group. While this group itself can be modified (as discussed in SAR), installing different groups at C-4 would typically involve starting from a different pyridazine precursor, such as a 4-halopyridazine, which can then undergo a wide range of cross-coupling or substitution reactions.
The following table outlines common synthetic reactions for modifying the pyridazine scaffold.
| Position | Reaction Type | Description | Example Precursor |
|---|---|---|---|
| C-3 / C-5 | Direct C-H Arylation | Palladium-catalyzed coupling with an aryl halide to form a C-C bond. mdpi.com | This compound |
| C-3 / C-5 | Halogenation | Introduction of Br or Cl using NBS or NCS, providing a handle for further reactions. | This compound |
| C-6 | Nucleophilic Aromatic Substitution (SNAr) | Displacement of a halide (e.g., Cl) with nucleophiles like alkoxides, amines, or thiols. uni-muenchen.de | Methyl 6-chloropyridazine-4-carboxylate |
| C-6 | Suzuki Coupling | Palladium-catalyzed C-C bond formation between a halide and a boronic acid. | Methyl 6-chloropyridazine-4-carboxylate |
Vii. Applications of Methyl 6 Methoxypyridazine 4 Carboxylate As a Synthetic Intermediate and Building Block
Role in the Synthesis of Complex Heterocyclic Compounds
The structure of Methyl 6-methoxypyridazine-4-carboxylate makes it an ideal building block for the synthesis of fused heterocyclic systems, particularly those containing the pyridazine (B1198779) ring. The presence of the ester and methoxy (B1213986) groups on the pyridazine core allows for a variety of chemical transformations to build additional rings onto the initial scaffold.
A significant application is in the construction of pyrido[3,4-c]pyridazines, a class of nitrogen-containing fused heterocycles that are of interest in medicinal chemistry but are not commonly reported in the literature. mdpi.com While direct synthesis from this compound is not extensively documented, the synthetic pathways established for analogous pyridazine carboxylates provide a clear blueprint for its utility. For instance, the synthesis of a dihydroxypyridopyridazine has been achieved starting from a related compound, 4,6-dichloropyridazine-3-carboxylate. mdpi.comresearchgate.net This transformation involves a sequence of regioselective nucleophilic substitution followed by a cyclocondensation reaction.
By analogy, this compound can be envisioned to undergo similar reaction sequences. The methoxy group can be a site for nucleophilic displacement, or the ester group can be hydrolyzed and converted into other functionalities to facilitate annulation reactions, thereby forming bicyclic and polycyclic systems.
Table 1: Illustrative Synthetic Pathway to Fused Heterocycles (Based on Analogy)
| Step | Reactant | Reagents | Intermediate/Product | Reaction Type |
| 1 | 4,6-Dichloropyridazine-3-carboxylate | t-butyl ethyl malonate | Diester Intermediate | Nucleophilic Substitution |
| 2 | Diester Intermediate | Ammonia in Methanol | Dihydroxypyridopyridazine | Cyclocondensation |
This strategic approach highlights the role of substituted pyridazine carboxylates as key intermediates for accessing complex heterocyclic frameworks that are otherwise difficult to synthesize. mdpi.comresearchgate.net
Utilization in Multistep Organic Synthesis
The functional group handles on this compound allow for its integration into lengthy, multistep synthetic sequences to produce highly functionalized target molecules. Its utility is exemplified in the synthesis of complex substituted pyrido[3,4-c]pyridazines developed as inhibitors for Human Progenitor Kinase 1 (HPK1), which have potential applications in oncology. researchgate.net
In a representative synthesis starting from a related halogenated pyridazine carboxylate, the initial heterocyclic core undergoes a series of carefully planned transformations. researchgate.net These steps include:
Initial Construction: Formation of the core pyridopyridazine (B8481360) ring system via substitution and cyclization reactions.
Halogenation: Introduction of bromine atoms to activate specific positions for further functionalization.
Sequential Nucleophilic Substitutions: Selective displacement of halogen atoms with various nitrogen-based nucleophiles at different positions on the fused ring system.
Cross-Coupling Reactions: Final elaboration of the structure using palladium-catalyzed cross-coupling reactions, such as the Suzuki arylation, to introduce aryl groups. researchgate.net
This multistep pathway demonstrates how the foundational pyridazine carboxylate structure is systematically modified and built upon to achieve a complex final product with specific biological activity. Each functional group on the starting material plays a critical role in guiding the synthetic route, allowing for the controlled and sequential introduction of new substituents.
Precursor for Advanced Chemical Structures
This compound serves as a precursor for advanced chemical structures that possess greater molecular complexity and functionality than the starting material. The transformation of this relatively simple monocyclic heterocycle into fused polycyclic systems like pyrido[3,4-c]pyridazines is a prime example. mdpi.com These fused scaffolds are considered advanced structures due to their rigid, planar geometry and the unique spatial arrangement of their nitrogen atoms, which can be crucial for biological interactions.
The synthesis of HPK1 inhibitors further underscores its role as a precursor. researchgate.net The final products of these synthetic sequences are highly complex molecules featuring multiple stereocenters, diverse functional groups, and a polycyclic core. The journey from a simple substituted pyridazine to a potent enzyme inhibitor highlights the value of the initial building block in providing the essential heterocyclic core upon which the final advanced structure is assembled.
Ligand Design in Coordination Chemistry and Catalysis
While specific examples involving this compound in coordination chemistry are not prevalent, its structural features suggest significant potential for use in ligand design. Both the carboxylate group (after hydrolysis) and the nitrogen atoms of the pyridazine ring can serve as coordination sites for metal ions.
The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylate functionality is a classic binding group in coordination chemistry, capable of forming robust complexes with a wide range of metal ions. Carboxylate ligands can coordinate to metal centers in several distinct modes, which influences the dimensionality and topology of the resulting metal-organic frameworks (MOFs) or coordination polymers. mdpi.com
Table 2: Potential Coordination Modes of the Carboxylate Group
| Coordination Mode | Description | Resulting Structure |
| Monodentate | A single oxygen atom of the carboxylate group binds to one metal center. | Often leads to discrete complexes or low-dimensional polymers. |
| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. | Forms stable, discrete metal complexes. |
| Bidentate Bridging | Each oxygen atom of the carboxylate group binds to a different metal center, bridging them. | Key mode for building extended 1D, 2D, or 3D frameworks (MOFs). |
The combination of a carboxylate group with the heterocyclic pyridazine body makes it a bifunctional linker, potentially leading to novel coordination polymers with interesting structural and functional properties, such as porosity for gas storage or catalytic activity. researchgate.netmdpi.com
The pyridazine ring itself contains two adjacent nitrogen atoms (a 1,2-diazine structure), both of which possess lone pairs of electrons available for coordination to a metal center. Pyridazine and its derivatives are known to act as N-donor ligands, similar to the more common pyridine (B92270) ligands. They can coordinate to a metal ion in several ways:
Monodentate Coordination: One of the two nitrogen atoms binds to a single metal center.
Bridging Coordination: The two nitrogen atoms can bridge two different metal centers, a common motif in coordination polymers that facilitates the formation of extended structures and can mediate magnetic interactions between metal ions.
The electronic properties of the substituents on the pyridazine ring, namely the electron-donating methoxy group and the electron-withdrawing carboxylate group, would modulate the basicity of the nitrogen atoms and thus their affinity for different metal ions. This electronic tunability is a valuable feature in ligand design, allowing for the fine-tuning of the electronic properties of the resulting metal complex for applications in catalysis or materials science.
Viii. Advanced Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
Traditional syntheses of pyridazine (B1198779) cores often rely on the condensation of 1,4-dicarbonyl compounds with hydrazine, a robust but sometimes limited method. researchgate.netliberty.edu The advancement of organic synthesis necessitates the development of more efficient, atom-economical, and environmentally benign methodologies. For a compound like Methyl 6-methoxypyridazine-4-carboxylate, future research will likely focus on late-stage functionalization and greener synthetic pathways.
A significant challenge in pyridine (B92270) and azine chemistry is achieving regioselective C-H functionalization, which avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste. beilstein-journals.orgslideshare.net Applying these principles to the pyridazine core is a major research frontier. Strategies such as transition-metal-catalyzed C-H activation could enable the direct introduction of substituents onto the pyridazine ring of an existing scaffold, offering a streamlined approach to generating diverse analogues. beilstein-journals.orgnih.gov
Furthermore, metal-free synthetic protocols are gaining traction. organic-chemistry.org Photocatalysis, for example, offers a powerful tool for forming C-C and C-N bonds under mild conditions, representing a sustainable alternative to traditional methods. acs.org Another promising avenue is the use of biocatalysis, where enzymes are used to perform chemical transformations with high selectivity and under green conditions, a strategy already being explored for other nitrogen-containing heterocycles. nih.gov
Table 1: Comparison of Synthetic Strategies for Pyridazine Derivatives
| Strategy | Description | Advantages | Challenges for this compound |
|---|---|---|---|
| Classical Cyclocondensation | Reaction of a 1,4-dicarbonyl precursor with hydrazine. researchgate.net | Robust, well-established, good for initial scaffold synthesis. | Limited precursor availability, often requires harsh conditions, not ideal for late-stage diversification. |
| C-H Functionalization | Direct activation and substitution of a C-H bond on the pyridazine ring. nih.gov | High atom economy, reduces synthetic steps, ideal for late-stage functionalization. | Achieving high regioselectivity on the electron-deficient pyridazine ring, overcoming catalyst poisoning by nitrogen lone pairs. |
| Photocatalysis | Use of light to promote chemical reactions, often via radical intermediates. acs.org | Mild reaction conditions, novel reactivity, sustainable energy source. | Controlling radical addition regioselectivity, identifying suitable photocatalysts for the pyridazine system. |
| Biocatalysis | Use of enzymes to catalyze specific reactions. nih.gov | High selectivity (regio-, stereo-, enantio-), green reaction conditions (aqueous media, ambient temp.). | Discovering or engineering enzymes that accept pyridazine substrates, limited reaction scope. |
In-depth Mechanistic Investigations of Key Reactions
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols, minimizing side products, and expanding the scope of a reaction. For pyridazine synthesis, many classical reactions, such as the inverse-electron-demand aza-Diels-Alder reaction, have established mechanistic frameworks. organic-chemistry.orgorganic-chemistry.org However, the precise influence of substituents like the methoxy (B1213986) and carboxylate groups in this compound on reaction pathways, transition states, and regioselectivity is often not fully understood.
Future research should involve detailed kinetic and computational studies to elucidate the mechanisms of both established and novel synthetic reactions. For instance, understanding the intricate details of C-H activation on the pyridazine ring—whether it proceeds via a radical, ionic, or organometallic pathway—is crucial for controlling the regioselectivity of the functionalization. nih.govresearchgate.net Mechanistic insights can guide the rational design of catalysts and reaction conditions to favor desired outcomes, which is essential for synthesizing complex pyridazine-based molecules efficiently. nih.gov
Exploration of Stereoselective Syntheses
While this compound itself is achiral, it serves as a valuable scaffold for the synthesis of more complex, chiral molecules. The development of stereoselective methods to functionalize the pyridazine core or its substituents is a significant challenge and a key area for future research.
This could involve several approaches:
Asymmetric Catalysis: Developing catalytic systems that can differentiate between enantiotopic positions or faces of a prochiral pyridazine derivative.
Chiral Auxiliaries: Temporarily attaching a chiral group to the pyridazine scaffold to direct the stereochemical outcome of a subsequent reaction.
Stereoselective Elaboration: Using the existing functional groups, such as the methyl ester, as a handle to introduce new chiral centers. For example, the ester could be converted to an amide and subsequently functionalized stereoselectively.
The synthesis of complex fused heterocyclic systems, such as pyrrolo[1,2-b]pyridazines, from pyridazine precursors highlights a pathway for creating intricate molecular architectures. nih.gov Developing enantioselective versions of such cycloaddition reactions would be a major advance, enabling access to new chiral chemical space for drug discovery.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research. The use of methods like Density Functional Theory (DFT) can provide deep insights into the structure, properties, and reactivity of molecules. researchgate.netnih.gov For pyridazine derivatives, computational models are already being used to predict electronic characteristics, study reaction mechanisms, and understand structure-activity relationships. nih.govmdpi.com
For this compound, advanced computational modeling presents several key opportunities:
Property Prediction: Calculating electronic properties (e.g., HOMO/LUMO energies, dipole moment), which are crucial for designing functional materials. nih.gov
Reactivity Mapping: Modeling the molecule's electrostatic potential and frontier molecular orbitals to predict the most likely sites for electrophilic or nucleophilic attack, thereby guiding synthetic efforts.
Virtual Screening: Using the molecule as a virtual scaffold to design derivatives and predict their binding affinity to biological targets, accelerating the drug discovery process. jocpr.com
Correlating computational predictions with experimental results is a central challenge. Building accurate predictive models requires careful benchmarking and validation, but the potential payoff in terms of reduced experimental effort and accelerated discovery is immense. nih.gov
Table 2: Potential Applications of Computational Modeling for this compound
| Computational Method | Parameter/Property Calculated | Implication/Application |
|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energies, band gap | Prediction of electronic and photophysical properties for materials science (e.g., OLEDs). nih.gov |
| DFT/Molecular Dynamics | Reaction energy profiles, transition state geometries | Elucidation of reaction mechanisms, prediction of regioselectivity, optimization of synthetic conditions. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity | Design of new derivatives with enhanced potency or selectivity in a medicinal chemistry context. jocpr.com |
| Molecular Docking | Binding affinity, interaction modes with protein targets | Virtual screening for potential drug targets, understanding the structural basis of biological activity. jocpr.com |
Design of Functional Materials Utilizing Pyridazine Scaffolds
The unique electronic nature of the pyridazine ring, characterized by its electron deficiency and significant dipole moment, makes it an attractive component for functional organic materials. nih.gov Pyridazine derivatives have been investigated for applications in organic electronics, such as in materials exhibiting thermally activated delayed fluorescence (TADF) for organic light-emitting diodes (OLEDs). nih.gov They also serve as versatile ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. lifechemicals.com
This compound is a particularly interesting building block for materials design. The electron-donating methoxy group and the electron-withdrawing carboxylate group create an intrinsic "push-pull" system that can be exploited to tune the material's electronic and photophysical properties. The ester functionality can be readily modified—for example, through amidation or reduction—to attach the pyridazine core to polymer backbones or other molecular components. Furthermore, the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group can act as bidentate chelating sites for metal ions, opening avenues for the design of novel coordination complexes with interesting magnetic or catalytic properties. mdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, faster optimization, and easier scalability. mdpi.com For the synthesis of heterocyclic compounds, flow chemistry allows for the safe handling of hazardous intermediates and reagents and precise control over reaction parameters like temperature and residence time, often leading to higher yields and purities.
Developing a continuous flow process for the synthesis of this compound would be a significant step towards its efficient and scalable production. Furthermore, integrating flow reactors with automated platforms for purification and analysis could enable the high-throughput synthesis of libraries of pyridazine derivatives. mdpi.com This would dramatically accelerate the exploration of the chemical space around this scaffold, facilitating the rapid identification of new compounds with desirable properties for pharmaceutical or materials science applications.
Table 3: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Feature | Advantage in Flow Chemistry | Relevance to Pyridazine Synthesis |
|---|---|---|
| Heat Transfer | Superior surface-area-to-volume ratio allows for rapid heating and cooling. | Precise temperature control for exothermic cyclization reactions, minimizing side product formation. |
| Mass Transfer | Efficient mixing of reagents. | Improved yields and reaction rates, especially in multiphasic reactions. |
| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. | Safe handling of reagents like hydrazine or reactive organometallics used in C-H functionalization. |
| Scalability | Production can be increased by running the reactor for longer times ("scaling out"). | Straightforward path from laboratory-scale discovery to pilot-scale production without re-optimization. |
| Automation | Can be integrated with robotic systems for reagent addition, purification, and analysis. | Enables high-throughput synthesis of compound libraries for structure-activity relationship studies. mdpi.com |
Q & A
Q. What are the established synthetic routes for Methyl 6-methoxypyridazine-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of pyridazine derivatives often involves cyclization or functionalization of pre-existing heterocycles. For example:
- Biginelli-like reactions (modified for pyridazine systems) can assemble the core structure via multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea analogs .
- Palladium-catalyzed alkoxycarbonylation has been used for introducing methoxycarbonyl groups into pyridazine derivatives, as demonstrated in analogous compounds (e.g., 3-methoxycarbonylpyridazines) .
- Optimization strategies : Adjust reaction temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading to improve yield. Monitor intermediates via TLC or HPLC.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the methoxy (-OCH) and ester (-COOCH) groups. Anisotropic effects in pyridazine rings may cause signal splitting; compare with literature shifts for similar systems .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns. Discrepancies between observed and theoretical masses may indicate impurities (e.g., residual solvents) or tautomeric forms .
- X-ray Crystallography : Resolve crystal structures using SHELX or similar software to confirm regiochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can anisotropic displacement parameters in X-ray diffraction data be interpreted for pyridazine derivatives?
Methodological Answer: Anisotropic displacement ellipsoids (ADPs) in crystal structures reflect thermal motion or static disorder. For this compound:
- Use SHELXL to refine ADPs, applying constraints for rigid-body motion in the pyridazine ring .
- Compare ADPs with ORTEP-III visualizations to identify potential disorder (e.g., methoxy group rotation) .
- Validate refinement with R-factor convergence (<5% discrepancy) and check for overfitting using cross-validation (e.g., R-free) .
Q. How can conflicting spectral data (e.g., 1H^1H1H-NMR vs. computational predictions) be resolved?
Methodological Answer: Discrepancies often arise from dynamic effects or solvent interactions:
- Dynamic NMR : Perform variable-temperature -NMR to detect hindered rotation (e.g., ester group conformation) .
- DFT Calculations : Optimize geometry using Gaussian or ORCA software; simulate NMR shifts with solvent correction (e.g., PCM model). Compare with experimental data to identify tautomers or protonation states .
- Solvent Screening : Repeat NMR in deuterated DMSO, CDCl, or DO to assess hydrogen-bonding effects .
Q. What strategies mitigate side reactions during functionalization of the pyridazine ring?
Methodological Answer: Pyridazines are prone to electrophilic substitution at specific positions. For this compound:
- Protecting Groups : Temporarily block reactive sites (e.g., ester reduction to alcohol) before introducing substituents .
- Regioselective Catalysis : Use directing groups (e.g., sulfonyl) or transition-metal catalysts (Pd, Cu) to control C-H activation sites .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., dimerization or over-oxidation) and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
